molecular formula C10H13ClO3S2 B15090981 Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate

Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate

Cat. No.: B15090981
M. Wt: 280.8 g/mol
InChI Key: UCIRQGJPTWOVMU-UHFFFAOYSA-N
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Description

Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate is a synthetic organic compound belonging to the thiophene family. Thiophenes are sulfur-containing heterocyclic compounds known for their diverse applications in medicinal chemistry and material science . This particular compound is characterized by its unique structure, which includes a chloro, hydroxy, and isobutylthio substituent on the thiophene ring, making it a valuable molecule for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate typically involves multi-step organic reactions. One common method includes the chlorination of a thiophene derivative followed by hydroxylation and subsequent introduction of the isobutylthio group. The final step involves esterification to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and solvent systems to facilitate the reactions efficiently. The process is designed to be scalable for large-scale production while maintaining consistency in the product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For instance, the hydroxy group can form hydrogen bonds with active sites, while the isobutylthio group can enhance lipophilicity, facilitating membrane permeability .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-chloro-3-hydroxythiophene-2-carboxylate
  • Methyl 4-chloro-5-(isobutylthio)thiophene-2-carboxylate
  • Methyl 3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate

Uniqueness

Methyl 4-chloro-3-hydroxy-5-(isobutylthio)thiophene-2-carboxylate stands out due to the combination of its substituents, which confer unique chemical reactivity and biological activity. The presence of both chloro and hydroxy groups on the thiophene ring allows for diverse chemical modifications, making it a versatile compound for various applications .

Properties

Molecular Formula

C10H13ClO3S2

Molecular Weight

280.8 g/mol

IUPAC Name

methyl 4-chloro-3-hydroxy-5-(2-methylpropylsulfanyl)thiophene-2-carboxylate

InChI

InChI=1S/C10H13ClO3S2/c1-5(2)4-15-10-6(11)7(12)8(16-10)9(13)14-3/h5,12H,4H2,1-3H3

InChI Key

UCIRQGJPTWOVMU-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=C(C(=C(S1)C(=O)OC)O)Cl

Origin of Product

United States

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